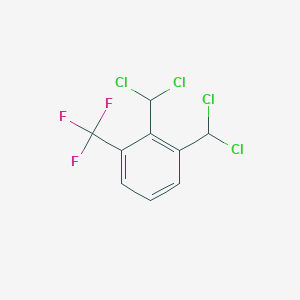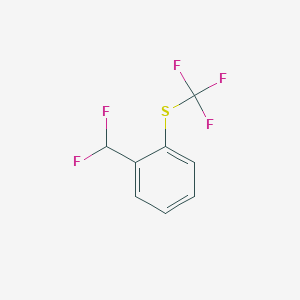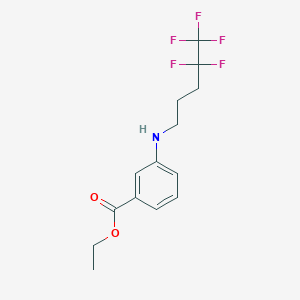
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene (BDT) is a highly reactive compound that is widely used in scientific research as a synthetic intermediate. It is a white, crystalline solid with a melting point of 78°C. BDT is a versatile reagent that can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It is also used as a catalyst in organic synthesis. BDT is a highly toxic compound and its use in the laboratory should be done with extreme caution.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly reactive compound with a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals. It can also be used as a catalyst in organic synthesis. 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is also used in the synthesis of other compounds, such as perfluorinated compounds, which are used in a variety of industrial applications. In addition, 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene can be used in the synthesis of organometallic compounds, which are used in the development of new materials.
Wirkmechanismus
The mechanism of action of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is not fully understood. It is believed that 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene reacts with the substrate to form a reactive intermediate, which then undergoes a series of reactions to produce the desired product. 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is also believed to act as a Lewis acid, which can facilitate the formation of new bonds in the substrate.
Biochemical and Physiological Effects
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly toxic compound and its use in the laboratory should be done with extreme caution. Inhalation of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene vapors can cause irritation of the eyes, nose, and throat. Ingestion of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene can cause nausea, vomiting, and abdominal pain. In addition, 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene can be absorbed through the skin and can cause skin irritation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in laboratory experiments is its high reactivity, which makes it suitable for a wide range of synthetic reactions. However, its toxicity and the potential for hazardous reactions must be taken into consideration when using 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in the laboratory. In addition, 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is a highly corrosive compound and should be handled with caution.
Zukünftige Richtungen
1. Development of safer synthetic methods for the production of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene.
2. Developing new catalysts for the use of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in organic synthesis.
3. Investigating the potential applications of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in the synthesis of polymers and pharmaceuticals.
4. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as a catalyst in the production of organometallic compounds.
5. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as a catalyst in the production of perfluorinated compounds.
6. Developing new methods for the detection and quantification of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene in the environment.
7. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as a therapeutic agent.
8. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as a diagnostic tool.
9. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as an insecticide.
10. Investigating the potential of 1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene as a fungicide.
Synthesemethoden
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene is typically synthesized by a reaction of trifluoromethylbenzene (TFMB) with chlorine gas. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 30-40°C. The reaction is typically carried out in a sealed vessel, such as a round-bottom flask, to prevent the escape of the toxic gases. The reaction is complete when all of the chlorine has been consumed and the reaction mixture is allowed to cool. The product is then isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
1,2-bis(dichloromethyl)-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl4F3/c10-7(11)4-2-1-3-5(9(14,15)16)6(4)8(12)13/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUUCTFGBKVWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)C(Cl)Cl)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dichloromethyl)-3-trifluoromethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)






